molecular formula C6H4BClF3KO B7961893 Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide

Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide

Cat. No.: B7961893
M. Wt: 234.45 g/mol
InChI Key: WTQMTSYOACSEAM-UHFFFAOYSA-N
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Description

Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C6H4BClF3KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide can be synthesized through the reaction of 3-chloro-5-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like methanol or water. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., methanol, water).

    Conditions: Room temperature to moderate heating, inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action for potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide can be compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

Uniqueness

The presence of the 3-chloro-5-hydroxyphenyl group in this compound imparts unique reactivity and selectivity in coupling reactions, making it particularly useful for synthesizing specific biaryl compounds .

Properties

IUPAC Name

potassium;(3-chloro-5-hydroxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQMTSYOACSEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Cl)O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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